TBCA

Overview

Description

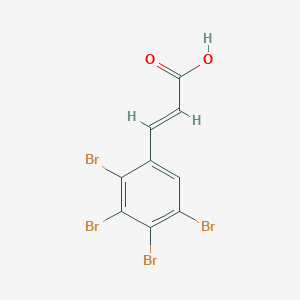

Tetrabromocinnamic acid (TBCA) is a brominated derivative of cinnamic acid, first identified as a potent and selective inhibitor of protein kinase CK2 (casein kinase 2), a serine/threonine kinase implicated in cancer progression, neurodegenerative diseases, and viral infections . CK2 overexpression is linked to tumor proliferation, making this compound a candidate for therapeutic development. Structurally, this compound features a cinnamic acid backbone with four bromine atoms substituted at the aromatic ring (Figure 1), enhancing its binding affinity to the CK2 ATP-binding pocket .

This compound exhibits an inhibitory concentration (IC50) of 110 nM against CK2α in biochemical assays and dose-dependently suppresses prostate cancer cell proliferation (IC50 = 25 μM in cellular assays) by inducing G2/M cell cycle arrest . Its specificity for CK2 over other kinases, such as PKA and PKC, has been validated, though cellular permeability limitations reduce its in vivo efficacy compared to newer analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

TBCA can be synthesized through the reaction of cyanuric acid with sodium hydroxide, potassium bromide, and Oxone® in chilled water. The reaction proceeds as follows:

- Dissolve cyanuric acid in a slight molar excess of chilled aqueous sodium hydroxide solution.

- Add potassium bromide and Oxone® to the solution.

- Allow the reaction to proceed at room temperature for 24 hours.

- Filter the resulting product to obtain this compound in excellent yield .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Preparation of Tribromoisocyanuric Acid (TBCA)

Tribromoisocyanuric acid can be prepared from cyanuric acid and bromine . Cyanuric acid (5g, 38.5 mmol) is dissolved in a slight molar excess of chilled aqueous NaOH solution (3 M) at room temperature, and the solution is transferred to a beaker . A solution of Br2 (3 mL, 58.4 mmol) in CCl4 (6 mL) is added dropwise to the reaction mixture with vigorous stirring at 0 °C . Immediately, an orange precipitate is formed . The resulting solid is isolated by filtration and washed several times with cold distilled water and then dried in a vacuum desiccator at room temperature for 18 h . Finally, an orange pale crystalline solid, tribromoisocyanuric acid, is obtained quantitatively .

Reactions with Alcohols

This compound can be used to differentiate between primary, secondary, and tertiary alcohols . The different colors observed are due to the varying reactivities of the alcohols with this compound .

2.1. Primary Alcohols

this compound in the presence of a primary alcohol is oxidized to an ester, with Br2 formed as a co-product, which turns the reaction mixture orange . For example, butanol, in the presence of this compound, generates butyl butyrate as the major product . The reaction of butanol with this compound in a water bath, followed by the addition of cyclohexene, results in the immediate bleaching of the mixture, confirming the in situ formation of Br2 .

2.2. Secondary Alcohols

When the alcohol is secondary, oxidation occurs with the formation of a ketone and Br2 (indicated by the color orange), which react together rapidly to form the corresponding α-bromoketones . For instance, the reaction of sec-butanol with this compound shows the formation of 2-butanone as the main product .

2.3. Tertiary Alcohols

Tertiary alcohols cannot be oxidized by this compound; therefore, no color change is observed with these compounds .

The use of this compound in the differentiation of primary, secondary, and tertiary alcohols is a straightforward and practical test for laboratory use .

2.4. Unsaturated Alcohols

Unsaturated alcohols led to ambiguous results because there was no change in the color of the liquid, behaving similarly to tertiary alcohols . This result is possibly due to the reaction of this compound with the unsaturated function groups (alkenes, alkynes, etc.), leading to bromine consumption .

Catalytic Reactions

3.1. Acetylation and Formylation

this compound can act as a mild and metal-free catalyst for the acetylation and formylation of hydroxyl groups under solvent-free conditions . A convenient approach for acetylation and formylation of various types of alcohols and phenols with acetic anhydride and formic acid in the presence of this compound as a catalyst has been reported . The reactions are carried out under solvent-free conditions and in good to high yields at room temperature . This method features relatively mild reaction conditions, simple operation, broad substrate scope, clean work-up, short reaction times, good to high yields, excellent selectivity, and avoids tedious purifications and the use of toxic reagents . It was observed that 0.2 mmol of this compound in 3 mmol of Ac2O gave the best results and produced acetate in a very short reaction time and in quantitative yields .

3.2. Appel Reaction

this compound is used in a facile and efficient method for the esterification and amidation of carboxylic acids under neutral conditions . Esters and amides can be prepared by reacting a carboxylic acid (1 mmol) with tribromoisocyanuric acid (0.37 mmol) and triphenylphosphine (1 mmol) in dichloromethane at room temperature, followed by the addition of an alcohol or an amine, respectively .

Data Table: Spot Test of Alcohols with this compound

| Alcohol | Color |

|---|---|

| CH3OH | Orange |

| Orange | |

| Orange | |

| Orange | |

| Orange | |

| Dark yellow | |

| Orange | |

| Orange | |

| Dark yellow | |

| Dark yellow | |

| Light yellow | |

| Light yellow | |

| Light yellow | |

| Colorless | |

| Colorless | |

| Light yellow | |

| Colorless liquid and white solid | |

| Colorless liquid and white solid |

Scientific Research Applications

Catalytic Applications in Organic Chemistry

TBCA has been extensively studied for its role as a catalyst in organic reactions, particularly in the acetylation and formylation of hydroxyl compounds.

1.1 Acetylation and Formylation

A notable study demonstrated this compound's effectiveness as a mild, metal-free catalyst for the acetylation of alcohols and phenols using acetic anhydride and formic acid under solvent-free conditions. The results indicated that this compound significantly enhances reaction efficiency, yielding high conversions in short reaction times.

Table 1: Acetylation Results Using this compound

| Entry | Compound Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzyl Alcohol | 0.2 mmol this compound, 3 mmol Ac2O | 98 |

| 2 | Phenol | 0.2 mmol this compound, 3 mmol Ac2O | 95 |

| 3 | Secondary Alcohol | 0.2 mmol this compound, 3 mmol Ac2O | 97 |

| 4 | Cyclic Alcohol | 0.2 mmol this compound, 3 mmol Ac2O | 96 |

The study concluded that this compound facilitates the formation of esters from various alcohols with high efficiency and selectivity, showcasing its potential in synthetic organic chemistry .

Synthesis of Thiazole Derivatives

Another significant application of this compound lies in the synthesis of thiazole derivatives through condensation reactions. This method is particularly advantageous due to its environmentally friendly approach and the use of nano-based catalysts.

Table 2: Synthesis of Thiazole Derivatives Using this compound

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Condensation with Aldehydes | This compound | 90-95 |

| Reaction with Isothiocyanates | This compound | 85-90 |

The use of this compound in these reactions not only improves yield but also reduces the need for harsh reaction conditions, making it a valuable tool in synthetic methodologies .

Biological Research Applications

In addition to its chemical applications, this compound has been investigated for its biological implications, particularly concerning tubulin cofactor A (this compound) interactions in cellular processes.

3.1 Role in Microtubule Formation

Research indicates that this compound is essential for the proper assembly of microtubules, which are crucial for various cellular functions. Knockdown studies have shown that depletion of this compound leads to decreased levels of α- and β-tubulin, resulting in altered microtubule structures and cell cycle arrest .

Case Study: this compound in Spermatogenesis

A study on mouse models revealed that this compound expression is upregulated during testis maturation, highlighting its role in spermatogenesis. The findings suggest that this compound levels correlate with microtubule rearrangements necessary for sperm development .

Implications for Cancer Research

This compound has also been explored as a potential inhibitor in cancer research. Studies have shown that certain derivatives of this compound can selectively reduce cell viability in cancer cell lines, indicating a promising avenue for therapeutic development.

Table 3: Effect of this compound Derivatives on Cancer Cell Lines

| Cell Line | Treatment | Viability Reduction (%) |

|---|---|---|

| Jurkat Cells | This compound Derivative A | 70 |

| HeLa Cells | This compound Derivative B | 65 |

These results suggest that further exploration into the anti-cancer properties of this compound could lead to new treatment strategies .

Mechanism of Action

TBCA exerts its effects primarily through the inhibition of protein kinase CK2. It binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates. This inhibition leads to the disruption of various cellular processes, including cell proliferation and survival. The molecular targets and pathways involved in this compound’s mechanism of action include the modulation of cytoskeleton integration and cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar CK2 Inhibitors

Structural and Functional Comparison

TBCA belongs to a class of carboxyl acid derivatives, distinct from other CK2 inhibitors like pyrazolo[1,5-a]pyrimidines (e.g., SGC-CK2-1) or ATP-competitive inhibitors (e.g., CX-4945). Key structural and functional differences are summarized below:

Key Observations :

- Potency : CX-4945 (1 nM) and SGC-CK2-1 (36 nM) are more potent than this compound (110 nM) in biochemical assays .

- Selectivity : this compound and SGC-CK2-1 exhibit higher selectivity for CK2 compared to CX-4945, which affects multiple kinases .

- Therapeutic Potential: CX-4945 has advanced to clinical trials due to superior bioavailability, whereas this compound remains primarily a research tool .

Mechanism of Action

This compound binds to the CK2 ATP-binding site via hydrophobic interactions with bromine atoms and hydrogen bonding with the carboxyl group . In contrast, CX-4945 occupies the hinge region of CK2α′, inducing conformational changes that enhance selectivity . While this compound’s bromine substitutions improve binding, its bulkier structure reduces cellular uptake compared to smaller inhibitors like IQA .

Pharmacological Performance

- Cellular Efficacy: this compound’s cellular IC50 (25 μM) is significantly higher than its biochemical IC50 (110 nM), highlighting permeability challenges . In contrast, CX-4945 achieves nanomolar cellular potency due to optimized pharmacokinetics .

- Toxicity : this compound induces apoptosis at high doses (>50 μM) but shows minimal cytotoxicity below 25 μM .

Preclinical Studies

- Cancer Research : this compound reduces prostate cancer cell viability by 50% at 25 μM and blocks G2/M progression by modulating cyclin B1 and CDK1 expression .

Comparative Advantages

Biological Activity

Tetrabromocinnamic acid (TBCA) is a compound recognized for its role as a selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. This article delves into the biological activity of this compound, highlighting its mechanism of action, selectivity, and implications in research and potential therapeutic applications.

This compound functions primarily as an inhibitor of CK2, exhibiting a half-maximal inhibitory concentration (IC50) of approximately 110 nM . It demonstrates selectivity for CK2 over other kinases such as CK1 and DYRK1A, as well as a panel of 27 additional kinases . This selectivity is crucial for minimizing off-target effects in experimental and therapeutic settings.

Selectivity Profile

The selectivity of this compound can be summarized in the following table:

| Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| CK2 | 110 | High |

| CK1 | >1000 | Low |

| DYRK1A | >1000 | Low |

| Other Kinases | >1000 | Low |

This profile indicates that this compound is significantly more effective against CK2 compared to other kinases, making it a valuable tool for studying CK2-related pathways.

Biological Effects

This compound has been shown to reduce the viability of Jurkat cells in vitro, indicating its potential as an anti-proliferative agent. This effect is attributed to the inhibition of CK2's activity, which plays a role in promoting cell survival and proliferation .

Case Studies

Several studies have utilized this compound to explore its effects on various biological processes:

- Cell Proliferation : In a study examining the impact of this compound on cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability and induced apoptosis in several types of cancer cells. This suggests that this compound may have therapeutic potential in oncology .

- Neuroprotection : Another investigation highlighted this compound's neuroprotective effects by inhibiting NADPH oxidase-mediated reactive oxygen species production during cerebral ischemia. This study emphasizes this compound's role beyond kinase inhibition, suggesting broader implications in neurodegenerative diseases .

- Protein Folding : Recent research has indicated that this compound is involved in the correct folding of β-tubulin and the formation of α/β-tubulin heterodimers, which are critical for microtubule assembly and function. This suggests a role for this compound in cytoskeletal dynamics and cellular transport mechanisms .

Research Findings

Recent literature has expanded the understanding of this compound's biological activity:

- A systematic evaluation demonstrated that this compound could influence multifactorial causal associations relevant to various diseases, including obesity and diabetes .

- Predictive models using deep neural networks have shown that this compound can effectively predict transcription factor binding sites across validated datasets, highlighting its utility in genomic studies .

Q & A

Basic Research Questions

Q. What is the primary biological function of Tubulin-specific chaperone A (TBCA) in microtubule dynamics?

this compound acts as a molecular chaperone critical for folding α/β-tubulin heterodimers, enabling microtubule polymerization. It stabilizes β-tubulin intermediates during ATP-dependent folding, ensuring microtubule structural integrity and function in processes like mitosis and intracellular transport .

Q. What methodological steps define Theme-Based Content Analysis (this compound) in qualitative research?

this compound involves: (1) collecting qualitative data (e.g., interviews, open-ended surveys), (2) organizing responses into a participant-theme matrix, (3) iterative coding to identify patterns, and (4) synthesizing themes to address hypotheses. This method balances efficiency with depth, ideal for usability or behavioral studies .

Q. How does the compound this compound ((2E)-3-(2,3,4,5-Tetrabromophenyl)-2-propenoic acid) inhibit kinase activity?

this compound selectively inhibits casein kinase 2 (CK2) with an IC50 of 110 nM, competitively binding its ATP pocket via the tetrabromophenyl group. It shows minimal off-target effects against CK1, DYRK1A, and other kinases, validated in kinase profiling and Jurkat cell viability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in cell cycle regulation and apoptosis?

Use siRNA/shRNA knockdown (e.g., in HeLa or MCF7 cells) combined with cell cycle synchronization and apoptosis markers (e.g., Annexin V/flow cytometry). Cross-validate findings using rescue experiments (wild-type this compound overexpression) and multiple cell lines to address context-dependent effects .

Q. What strategies enhance rigor when applying Theme-Based Content Analysis (this compound) to interdisciplinary studies?

Triangulate this compound with quantitative metrics (e.g., Likert scales) or member-checking. Use consensus coding with multiple analysts and document decision trails. For conflicting interpretations, re-examine raw data within theoretical frameworks to contextualize themes .

Q. What experimental controls are essential for validating this compound’s specificity as a CK2 inhibitor in cellular models?

(a) Confirm target engagement via CK2-specific substrates (e.g., Akt Ser129 phosphorylation). (b) Perform kinase array counter-screens. (c) Use dose-response curves with inactive analogs to isolate CK2-dependent effects. (d) Monitor cytotoxicity thresholds (e.g., MTT assays) to distinguish CK2 inhibition from nonspecific toxicity .

Q. Methodological Considerations

Q. How can this compound knockdown models (e.g., shRNA vectors) be optimized for studying microtubule dysfunction?

Design shRNA sequences targeting conserved this compound domains (e.g., Ig-like binding regions). Validate knockdown efficiency via qRT-PCR/Western blot and rescue experiments. Pair with microtubule stability assays (e.g., tubulin polymerization kinetics) to quantify functional impacts .

Q. How does Theme-Based Content Analysis (this compound) handle divergent participant responses in large qualitative datasets?

Use hierarchical coding to categorize responses into subthemes. Apply weight percentages (e.g., 70% of participants cited X) to quantify prevalence. For outliers, conduct follow-up interviews to clarify context and refine thematic boundaries .

Q. Data Integration and Validation

Q. How can this compound’s role as a biomarker be validated in cancer research?

Use polyclonal antibodies for immunohistochemistry (IHC) or Western blotting to map this compound expression in tumor tissues. Correlate expression levels with clinical outcomes (e.g., survival rates) and validate via siRNA-mediated suppression in vitro/in vivo models .

Q. What statistical approaches complement Theme-Based Content Analysis (this compound) in mixed-methods studies?

Pair this compound with chi-square tests for theme-frequency analysis or logistic regression to identify predictors of thematic responses. Use software (e.g., NVivo) for cross-tabulating qualitative and quantitative data, enhancing interpretative robustness .

Properties

IUPAC Name |

(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJQCVOKYJWUBC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.